Desethyl Chloroquine-d4
Overview
Description
Desethylchloroquine-d4 is a deuterated form of desethylchloroquine, which is a major active metabolite of chloroquine. Chloroquine is an antimalarial drug used in the treatment of Plasmodium vivax malaria. Desethylchloroquine-d4 is primarily used as an internal standard for the quantification of desethylchloroquine in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Mechanism of Action
Target of Action
Desethyl Chloroquine-d4 is a deuterium labeled version of Desethyl Chloroquine . Desethyl Chloroquine is a major desethyl metabolite of Chloroquine , which is an inhibitor of autophagy and toll-like receptors (TLRs) . The primary targets of this compound are therefore likely to be similar to those of Chloroquine, which include the malarial parasite Plasmodium and TLRs .
Mode of Action
Chloroquine, and by extension this compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by Chloroquine. Chloroquine is known to inhibit autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional cellular components . It also modulates the activity of TLRs, which play a key role in the innate immune system .
Pharmacokinetics
The 4-aminoquinolines, a group that includes Chloroquine and its metabolites, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active Desethyl Chloroquine and bisdesethyl Chloroquine . Both Chloroquine and Desethyl Chloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Chloroquine. Chloroquine has been shown to modulate the antitumor immune response by resetting tumor-associated macrophages toward M1 phenotype . This results in a decrease in the immunosuppressive infiltration of myeloid-derived suppressor cells and Treg cells, thus enhancing antitumor T-cell immunity .
Action Environment
The action of this compound, like that of Chloroquine, can be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect the metabolism of Chloroquine.
Biochemical Analysis
Biochemical Properties
Desethyl Chloroquine-d4, like its parent compound Chloroquine, is known to interact with various enzymes, proteins, and other biomolecules. Chloroquine is known to inhibit autophagy and toll-like receptors (TLRs) As a metabolite of Chloroquine, this compound is expected to have similar interactions
Cellular Effects
It is known that Chloroquine, the parent compound, has effects on various types of cells and cellular processes . It is reasonable to assume that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chloroquine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a metabolite of Chloroquine, this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that Chloroquine and its metabolites, including Desethyl Chloroquine, are excreted with a half-life of elimination of approximately 40 days . This suggests that this compound may also have a long half-life and could continue to exert effects on cellular function over an extended period.
Dosage Effects in Animal Models
It is known that Chloroquine, the parent compound, has a half-life of 20 to 60 days . This suggests that the effects of this compound may also vary with dosage and could potentially cause toxic or adverse effects at high doses.
Metabolic Pathways
This compound is a major desethyl metabolite of Chloroquine . Chloroquine is metabolized in the liver to pharmacologically active by-products, including Desethyl Chloroquine
Transport and Distribution
It is known that Chloroquine, the parent compound, is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, and excreted via the kidneys and the feces . This suggests that this compound may have a similar pattern of transport and distribution.
Subcellular Localization
It is known that Chloroquine, the parent compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This suggests that this compound may have a similar pattern of subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desethylchloroquine-d4 is synthesized by the dealkylation of chloroquine, followed by the incorporation of deuterium atoms. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling. The reaction conditions often include the use of a base, such as sodium hydroxide, and a deuterated solvent, such as deuterated methanol or deuterated water .
Industrial Production Methods
Industrial production of desethylchloroquine-d4 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of high-throughput extraction techniques and purification methods, such as high-performance liquid chromatography (HPLC), to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Desethylchloroquine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert desethylchloroquine-d4 back to its parent compound, chloroquine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of desethylchloroquine-d4.
Reduction: Chloroquine and its deuterated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Desethylchloroquine-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of desethylchloroquine.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of chloroquine and its metabolites.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing chloroquine therapy.
Industry: Applied in the quality control of pharmaceutical products containing chloroquine and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound of desethylchloroquine-d4, used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and immunomodulatory properties.
Bisdesethylchloroquine: Another metabolite of chloroquine, formed by further dealkylation of desethylchloroquine.
Uniqueness
Desethylchloroquine-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds in mass spectrometry .
Biological Activity
Desethyl chloroquine-d4 is a deuterated analog of desethyl chloroquine, a significant metabolite of chloroquine, an established antimalarial drug. This compound is primarily utilized in research settings, particularly for analytical purposes in pharmacokinetic studies and drug monitoring. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in scientific research.
Overview of this compound
This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in various analytical techniques. It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), crucial for studying the pharmacokinetics of chloroquine and its metabolites.
Target and Mode of Action
This compound shares the mechanism of action with chloroquine, primarily inhibiting heme polymerase in Plasmodium species. This inhibition prevents the conversion of toxic heme into non-toxic hemazoin, leading to the accumulation of heme and subsequent parasite death.
Biochemical Pathways
Chloroquine and its metabolites influence several cellular processes:
- Autophagy Inhibition : Chloroquine is known to inhibit autophagy, a critical cellular degradation pathway.
- Toll-like Receptor Modulation : It also affects toll-like receptors (TLRs), which play a role in immune response regulation.
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to its parent compound. The absorption occurs rapidly from the gastrointestinal tract, with distribution primarily to peripheral tissues. The metabolism predominantly occurs in the liver, where it is converted into various active metabolites. Excretion takes place through renal pathways and feces.
Half-life : The elimination half-life of chloroquine and its metabolites ranges from 20 to 60 days, which necessitates careful dosing regimens to maintain therapeutic levels .
Research Applications
This compound is employed in various research contexts:
- Analytical Chemistry : As an internal standard for quantifying desethyl chloroquine levels in plasma samples.
- Pharmacokinetic Studies : Understanding drug metabolism and distribution in clinical settings.
- Clinical Research : Monitoring drug levels during chloroquine therapy for malaria treatment .
Case Study 1: Pharmacokinetic Modeling
A study utilized a physiologically-based pharmacokinetic (PBPK) model to simulate the dosing regimens for chloroquine. By incorporating preclinical data from Plasmodium falciparum-infected mice, researchers optimized dosing strategies that effectively suppressed parasitemia. The study highlighted that a loading dose significantly impacts achieving steady-state concentrations necessary for therapeutic efficacy .
Case Study 2: High Sensitivity Quantification Techniques
Research has demonstrated high sensitivity methods for quantifying chloroquine and desethyl chloroquine in human blood samples using LC-MS/MS techniques. These methods facilitate accurate monitoring of drug levels in patients undergoing treatment, proving essential for ensuring effective therapeutic outcomes .
Summary Table: Key Properties of this compound
Property | Description |
---|---|
Chemical Structure | Deuterated analog of desethyl chloroquine |
Mechanism | Inhibits heme polymerase |
Absorption | Rapid gastrointestinal absorption |
Metabolism | Liver; forms various active metabolites |
Elimination Half-life | 20 to 60 days |
Applications | Analytical chemistry, pharmacokinetics, clinical research |
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-AUHPCMSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675789 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189971-72-9 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.